molecular formula C6H7BrN2S B12961863 5-Bromo-2-methyl-4-(methylthio)pyrimidine CAS No. 917896-39-0

5-Bromo-2-methyl-4-(methylthio)pyrimidine

Cat. No.: B12961863
CAS No.: 917896-39-0
M. Wt: 219.10 g/mol
InChI Key: MNVYOICNXCWFDW-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-4-(methylthio)pyrimidine is a heterocyclic organic compound with the molecular formula C6H7BrN2S It is characterized by a pyrimidine ring substituted with a bromine atom at the 5-position, a methyl group at the 2-position, and a methylthio group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyl-4-(methylthio)pyrimidine typically involves the bromination of 2-methyl-4-(methylthio)pyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-4-(methylthio)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can undergo reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in solvents like ethanol or DMF.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.

    Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution: Products include 2-methyl-4-(methylthio)-5-aminopyrimidine or 2-methyl-4-(methylthio)-5-alkoxypyrimidine.

    Oxidation: Products include 5-bromo-2-methyl-4-(methylsulfinyl)pyrimidine or 5-bromo-2-methyl-4-(methylsulfonyl)pyrimidine.

Scientific Research Applications

5-Bromo-2-methyl-4-(methylthio)pyrimidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-4-(methylthio)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting or modulating the activity of certain enzymes or receptors. The bromine and methylthio groups can interact with molecular targets through various non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can alter the function of the target molecule, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-chloro-2-(methylthio)pyrimidine
  • 5-Bromo-2-methyl-4-(methylsulfinyl)pyrimidine
  • 5-Bromo-2-methyl-4-(methylsulfonyl)pyrimidine

Uniqueness

5-Bromo-2-methyl-4-(methylthio)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a bromine atom and a methylthio group on the pyrimidine ring allows for versatile reactivity and potential interactions with biological targets, making it a valuable compound in various fields of research.

Properties

CAS No.

917896-39-0

Molecular Formula

C6H7BrN2S

Molecular Weight

219.10 g/mol

IUPAC Name

5-bromo-2-methyl-4-methylsulfanylpyrimidine

InChI

InChI=1S/C6H7BrN2S/c1-4-8-3-5(7)6(9-4)10-2/h3H,1-2H3

InChI Key

MNVYOICNXCWFDW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)SC)Br

Origin of Product

United States

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